7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a heterocyclic compound with the molecular formula C6H7N5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Formation of 7-methylpyrazolo[1,5-a][1,3,5]triazin-4-one.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazines with various functional groups.
Scientific Research Applications
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with DNA or RNA, affecting transcription and translation processes. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-one: Similar structure but with a ketone group instead of an amine.
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: Contains a bromine atom, which can alter its reactivity and biological activity.
Uniqueness
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C6H7N5/c1-4-2-5-8-3-9-6(7)11(5)10-4/h2-3H,1H3,(H2,7,8,9) |
InChI Key |
DBNKSTABGCHVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.